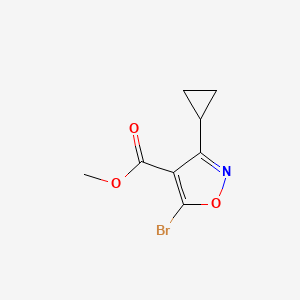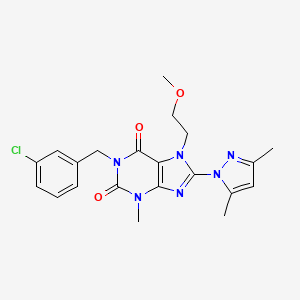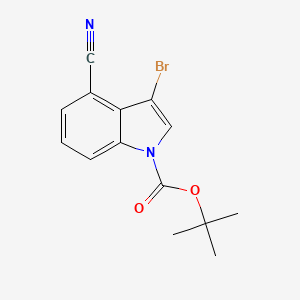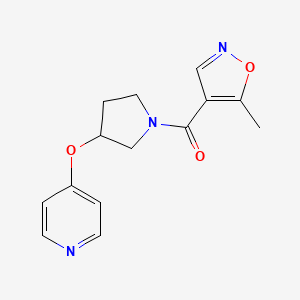![molecular formula C10H12N2S B2954776 3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine CAS No. 1286726-59-7](/img/structure/B2954776.png)
3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine” is characterized by a thiazole ring, which is a five-membered ring containing two heteroatoms (one sulfur atom and one nitrogen atom), and three carbon atoms . The compound also contains three methyl groups attached to the benzene ring .Wissenschaftliche Forschungsanwendungen
Modulation of p53 Activity
Research has identified spiro(oxindole-3,3'-thiazolidine)-based derivatives as potential modulators of p53 activity. Compounds within this category have shown to inhibit cell growth in various human tumor cells, with some inducing apoptotic cell death in human melanoma cell lines and others showing a clear arrest at the G2/M phase, indicating a delay in cell cycle progression. This suggests potential applications in cancer research and treatment strategies (Gomez-Monterrey et al., 2010).
Transition Metal Complexes
Imidazolin-2-imines, a subclass of guanidines, have been studied for their use as precursors for the generation of anionic imidazolin-2-iminato ligands. These ligands have been utilized in transition metal complexes as ancillary ligands in homogeneous catalysts, particularly for olefin polymerization and alkyne metathesis. This showcases their potential in material science and catalysis research (Wu & Tamm, 2014).
Biocatalysis in Heterocyclic Chemistry
The imine reductase (IRED) enzymes have been applied for the asymmetric reduction of sulfur-containing heterocyclic imines, demonstrating the potential for efficient biotransformations on a preparative scale with high selectivities. This methodology is significant for organic chemistry, particularly in drug discovery and synthesis (Völler, 2018).
Antimicrobial Activity
Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine, synthesized from the reaction with different substituted benzaldehydes and evaluated for their antibacterial activity, have shown significant activity against both gram-negative and gram-positive bacteria. This suggests their potential applications in developing new antimicrobial agents (Hussein & Azeez, 2013).
Zukünftige Richtungen
Thiazole derivatives, including “3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine”, may have potential applications in various fields due to their diverse biological activities . Future research could focus on exploring these potential applications, optimizing synthesis methods, and investigating the compound’s mechanism of action, safety, and hazards.
Eigenschaften
IUPAC Name |
3,5,7-trimethyl-1,3-benzothiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-6-4-7(2)9-8(5-6)12(3)10(11)13-9/h4-5,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQJJIZYGGEAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=N)S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5-Tetrachloro-6-[4-(2,6-dimethylphenoxy)piperidine-1-carbonyl]pyridine](/img/structure/B2954694.png)


![7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2954699.png)

![(Z)-2-oxo-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2H-chromene-3-carboxamide](/img/structure/B2954701.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide](/img/structure/B2954710.png)
![ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2954712.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)
![1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2954714.png)

